molecular formula C14H22BNO3S B6342318 2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester CAS No. 1417631-06-1

2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester

Cat. No. B6342318
CAS RN: 1417631-06-1
M. Wt: 295.2 g/mol
InChI Key: UYXOJLYIUABMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester (2-CTBAPE) is a synthetic compound that has been used in a variety of laboratory experiments. It is a boronic acid pinacol ester that contains a cyclopentoxy group and a thiazole ring. 2-CTBAPE is a versatile compound that has been used in the synthesis of other compounds, as well as in a variety of scientific research applications.

Scientific Research Applications

2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications, including as an inhibitor of aldose reductase, an enzyme involved in the metabolism of carbohydrates. It has also been used as a ligand in the synthesis of metal complexes, as well as in the synthesis of other compounds. Additionally, this compound has been used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been shown to act as an inhibitor of aldose reductase, an enzyme involved in the metabolism of carbohydrates. It does this by binding to the active site of the enzyme, thus blocking its activity. Additionally, this compound has been shown to act as a ligand in the synthesis of metal complexes, as well as in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit aldose reductase, an enzyme involved in the metabolism of carbohydrates. Additionally, it has been shown to act as a ligand in the synthesis of metal complexes and other compounds. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. Additionally, it is a versatile compound and can be used in a variety of applications. However, there are some limitations to its use, such as its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are a number of potential future directions for the use of 2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester. For example, it could be used in the development of new drugs or other compounds, as well as in the synthesis of new metal complexes. Additionally, it could be used to study the biochemical and physiological effects of aldose reductase inhibitors. Finally, it could be used to explore the potential therapeutic applications of its antioxidant and anti-inflammatory properties.

Synthesis Methods

2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester can be synthesized through a two-step process. The first step involves the reaction of 5-bromothiophene-2-carboxaldehyde with 2-cyclopentoxyboronic acid to form a thiophene-2-boronic acid. This is followed by the reaction of the thiophene-2-boronic acid with pinacol in the presence of a base such as potassium carbonate to produce this compound.

properties

IUPAC Name

2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)17-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXOJLYIUABMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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